molecular formula ¹³C₆H₄BrI B1144398 1-Bromo-4-iodobenzene-13C6 CAS No. 1261170-84-6

1-Bromo-4-iodobenzene-13C6

Cat. No.: B1144398
CAS No.: 1261170-84-6
M. Wt: 288.86
InChI Key:
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Description

1-Bromo-4-iodobenzene-13C6 is a compound that belongs to the class of haloaryl compounds. It is a labeled version of 1-Bromo-4-iodobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is of significant interest in both academic and industrial research due to its unique physical and chemical properties.

Mechanism of Action

Target of Action

1-Bromo-4-iodobenzene-13C6 is a derivative of benzene, a six-membered ring of carbon atoms with alternating double bonds . The compound contains two halogens, bromine and iodine, which are both highly reactive . The primary targets of this compound are organic molecules that can undergo coupling reactions with the bromine and iodine atoms .

Mode of Action

The iodine end of this compound is more reactive than the bromine end in the Sonogashira coupling . This allows the iodine end to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted . This selective coupling is achieved by running the reaction at room temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Sonogashira coupling . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzene and terminal alkynes .

Pharmacokinetics

As a stable isotope-labeled compound, this compound is often used as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes of carbon into drug molecules can affect their pharmacokinetic and metabolic profiles .

Result of Action

The result of the action of this compound is the formation of new organic compounds through coupling reactions . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The selective coupling of the iodine end is achieved by running the reaction at room temperature . Additionally, the presence of a terminal acetylene is necessary for the Sonogashira coupling to occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene-13C6 can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield 1-Bromo-4-iodobenzene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodobenzene-13C6 undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine end of the molecule is more reactive and can be selectively coupled to a terminal acetylene in Sonogashira coupling reactions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

    Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products:

    Sonogashira Coupling Products: Bis(4-bromophenyl)acetylene is a major product when this compound is coupled with trimethylsilylacetylene.

Scientific Research Applications

1-Bromo-4-iodobenzene-13C6 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.

    Biology: The compound is used in labeling studies to trace the metabolic pathways of drugs and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

    1-Bromo-4-iodobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.

    1,4-Dibromobenzene: Another haloaryl compound with two bromine substituents, used in different types of coupling reactions.

    1-Chloro-4-iodobenzene: A compound with similar reactivity but different halogen substituents, offering unique reactivity profiles.

Uniqueness: 1-Bromo-4-iodobenzene-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. This makes it particularly valuable in research applications where detailed tracking of molecular pathways is required .

Properties

IUPAC Name

1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUXODGPMAHRL-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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